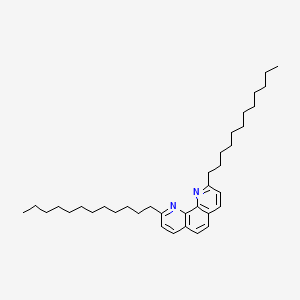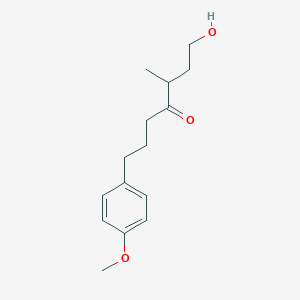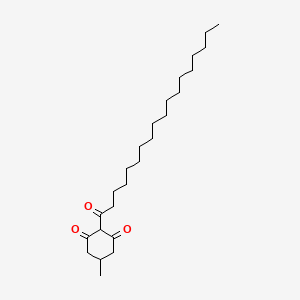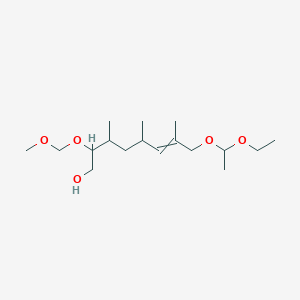
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium is a chemical compound belonging to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of an imidazole ring with a methyl group at the first position and a tetradecyl chain at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium can be synthesized through several methods. One common approach involves the alkylation of 1-methylimidazole with tetradecyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-methylimidazole in an appropriate solvent, such as acetonitrile.
- Add tetradecyl bromide to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures.
- After completion, the product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolium oxides.
Reduction: Reduction reactions can convert the imidazolium salt to its corresponding imidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetradecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Imidazolium oxides.
Reduction: Imidazole derivatives.
Substitution: Various alkyl or aryl-substituted imidazolium salts.
Applications De Recherche Scientifique
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of ionic liquids, which are employed as solvents in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. In catalytic applications, it facilitates the formation of reactive intermediates, thereby enhancing the efficiency of chemical reactions.
Comparaison Avec Des Composés Similaires
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium can be compared with other imidazolium salts, such as:
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium: Similar structure but with a shorter alkyl chain, leading to different solubility and reactivity properties.
1-Methyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium: Longer alkyl chain, which may enhance its surfactant properties.
1-Methyl-3-dodecyl-2,3-dihydro-1H-imidazol-1-ium: Intermediate chain length, balancing solubility and reactivity.
The uniqueness of this compound lies in its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
180268-46-6 |
|---|---|
Formule moléculaire |
C18H37N2+ |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
1-methyl-3-tetradecyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C18H36N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20/h16-17H,3-15,18H2,1-2H3/p+1 |
Clé InChI |
FIOYZGZRZWNKTB-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCCCN1C[NH+](C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



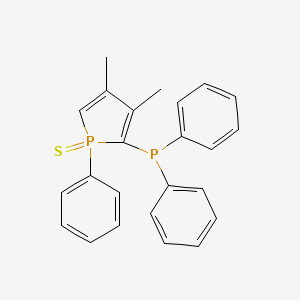


![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
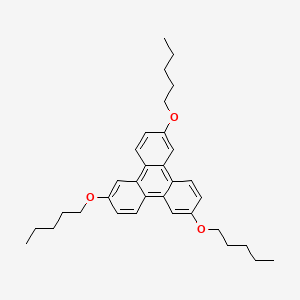
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
